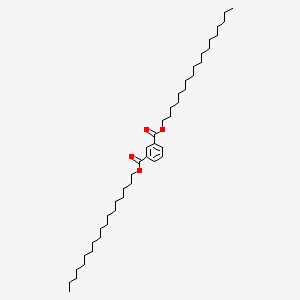![molecular formula C16H22O B14509451 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one CAS No. 63293-36-7](/img/structure/B14509451.png)
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a butan-2-one moiety attached to a 2,3-dihydro-1H-inden-5-yl group, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. This reaction proceeds at room temperature and yields a mixture of products, including the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as sodium hydroxide, can enhance the reaction rate and selectivity towards the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Propan-2-yl)sulfanyl]butan-2-one
- 3-[(Propan-2-yl)sulfanyl]methylbut-3-en-2-one
- 4-[(Propan-2-yl)sulfanyl]-3-[(Propan-2-yl)sulfanyl]methylbutan-2-one
Uniqueness
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
63293-36-7 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
3-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)butan-2-one |
InChI |
InChI=1S/C16H22O/c1-10(2)15-8-14-6-5-13(7-16(14)9-15)11(3)12(4)17/h5-7,10-11,15H,8-9H2,1-4H3 |
Clé InChI |
CZPJRJOMFYIBFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)




![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)






